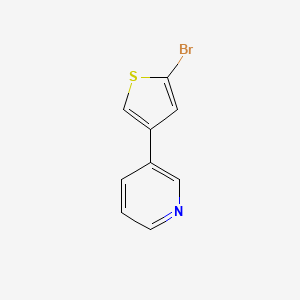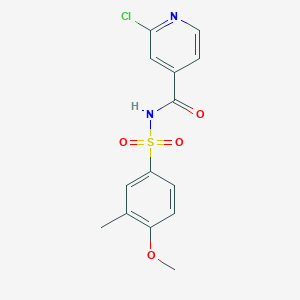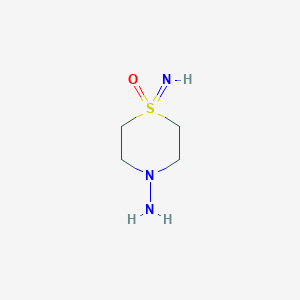
4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride” is a chemical compound with the CAS Number: 2551118-99-9 . It has a molecular weight of 189.73 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H19N.ClH/c1-7-5-10(9-3-4-9)6-8(2)11-7;/h7-11H,3-6H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (189.73) and its InChI code . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Pharmacology Studies
- Antitussive Activity : A study involving 6-Dimethylamino-4,4-diphenyl-3-heptanone hydrochloride, a compound structurally related to 4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride, showed antitussive (cough-suppressing) activity. This suggests potential applications of similar compounds in treating cough (Toner & Macko, 1952).
Chemical Synthesis and Bioactivity
- Herbicidal and Fungicidal Activity : A study on cyclopropanecarboxylic acid derivatives, which are chemically related to this compound, found that some of these compounds exhibited significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Chemical Transformations and Synthesis
- Synthesis of Aminocyclopropanecarboxylic Acid : A study reported the productive synthesis of 1-Ethynylcyclopropylamine, a compound closely related to this compound. This highlights the potential of such compounds in synthetic chemistry applications (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Medicinal Chemistry
- Conformationally Constrained Homoserine Analogues : Cyclopropanated 4-hydroxypipecolic acid derivatives, structurally similar to this compound, were synthesized as new, conformationally constrained homoserine analogues, potentially useful in drug discovery (Occhiato, Casini, Guarna, & Scarpi, 2011).
Agricultural Chemistry
- Herbicide Transformation in Soil : A study on the transformation of a herbicide structurally related to this compound in soil revealed insights into the chemical changes and potential environmental impact of such compounds (Yih, Swithenbank, & McRae, 1970).
Enantiomeric Purity Analysis
- Chiral Drug Substance Analysis : Research on the determination of enantiomeric purity of a novel respiratory fluoroquinolone, which includes compounds structurally similar to this compound, provides insights into analytical methods relevant for pharmaceutical research (Yeole, Lawand, Bhavsar, & Deshpande, 2008).
Catalysis
- Catalysis in Acylation Reactions : A study using 4-(N,N-Dimethylamino)pyridine hydrochloride, a compound similar to this compound, explored its use as a recyclable catalyst for acylation of alcohols, indicating potential applications in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-cyclopropyl-2,6-dimethylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-7-5-10(9-3-4-9)6-8(2)11-7;/h7-11H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUHABIEFZWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2642194.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2642197.png)



![6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B2642202.png)
![3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2642203.png)
![(S)-methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2642205.png)

![Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2642211.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2642214.png)